molecular formula C17H21N3OS B2881636 2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide CAS No. 2034265-54-6

2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide

Cat. No.: B2881636
CAS No.: 2034265-54-6
M. Wt: 315.44
InChI Key: DXBJOPCAVHRSLK-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety, which is further substituted with an ethylthio group. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the ethylthio group: This step often involves nucleophilic substitution reactions where an ethylthiol group is introduced to the core structure.

    Benzamide formation: The final step involves coupling the substituted pyrazolo[1,5-a]pyridine with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is unique due to its specific substitution pattern and the presence of the ethylthio group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJOPCAVHRSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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